molecular formula C7H3ClN2O2S B2608230 5-Chloro-4-nitro-1,3-benzothiazole CAS No. 1087792-31-1

5-Chloro-4-nitro-1,3-benzothiazole

Cat. No.: B2608230
CAS No.: 1087792-31-1
M. Wt: 214.62
InChI Key: JCWDUKKVPUULOU-UHFFFAOYSA-N
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Description

5-Chloro-4-nitro-1,3-benzothiazole is a heterocyclic compound with the molecular formula C7H3ClN2O2S and a molecular weight of 214.63 g/mol . It is a derivative of benzothiazole, which is a bicyclic structure consisting of a benzene ring fused with a thiazole ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary targets of 5-Chloro-4-nitro-1,3-benzothiazole are various enzymes involved in bacterial metabolic pathways. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

This compound interacts with these targets, inhibiting their function. This disruption in the normal functioning of these enzymes leads to a halt in the metabolic processes of the bacteria, thereby inhibiting their growth and proliferation .

Biochemical Pathways

The affected pathways primarily involve the synthesis of essential components for bacterial survival. For instance, the inhibition of dihydroorotase disrupts pyrimidine biosynthesis, while the inhibition of DNA gyrase prevents DNA replication. Similarly, the inhibition of MurB disrupts the synthesis of peptidoglycan, a major component of the bacterial cell wall .

Pharmacokinetics

Given its molecular weight of 21463 , it is likely to have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of bacterial growth and proliferation. By disrupting essential metabolic pathways, the compound effectively halts the survival and reproduction of the bacteria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-nitro-1,3-benzothiazole typically involves the nitration of 5-chloro-1,3-benzothiazole. One common method is the reaction of 5-chloro-1,3-benzothiazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-nitro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-nitro-1,3-benzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-nitro-1,3-benzothiazole
  • 5-Chloro-6-nitro-1,3-benzothiazole
  • 4-Nitro-1,3-benzothiazole

Uniqueness

5-Chloro-4-nitro-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-4-nitro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2S/c8-4-1-2-5-6(9-3-13-5)7(4)10(11)12/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWDUKKVPUULOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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